N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide
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Description
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide, also known as MI-1061, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Rezaeivala et al. (2021) investigated the stability and thermodynamic information of a lithium complex with morpholine-based ligands, which is relevant to the study of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide (Rezaeivala, Zebarjadian, & Sayın, 2021).
Crystal and Molecular Structure Analysis
- Akinade et al. (1986) analyzed the crystal structure of a related compound, which provides insights into the structural aspects of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide (Akinade, Adeyemo, Butcher, & Sinn, 1986).
Applications in Cancer Treatment
- Kosmalski et al. (2022) investigated the cytotoxicity of oxime ethers, including compounds with morpholinoethyl moieties, against cancer cell lines, highlighting the potential application of this compound class in cancer treatment (Kosmalski, Hetmann, Studzińska, Baumgart, Kupczyk, & Roszek, 2022).
Neuropharmacological Research
- Dugovic et al. (2009) studied orexin-1 receptors, which could be relevant to the neuropharmacological applications of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide in sleep modulation (Dugovic, Shelton, Aluisio, Fraser, Jiang, Sutton, Bonaventure, Yun, Li, Lord, Dvorak, Carruthers, & Lovenberg, 2009).
Potential Therapeutic Applications
- Johnston and Duncan (1987) described a synthetic procedure for a compound related to N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide, indicating its potential for developing therapeutic agents (Johnston & Duncan, 1987).
Binding Studies and Receptor Interactions
- Maier et al. (2009) conducted in vitro and in vivo receptor occupancy studies for a morpholine derivative, which could inform the understanding of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide's interaction with receptors (Maier, Sobotka-Briner, Ding, Powell, Jiang, Hill, Heys, Elmore, Pierson, & Mrzljak, 2009).
properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O4/c1-26-6-4-19-16-18(2-3-20(19)26)21(28-10-14-32-15-11-28)17-25-23(30)22(29)24-5-7-27-8-12-31-13-9-27/h2-3,16,21H,4-15,17H2,1H3,(H,24,29)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIORJJMIZGTOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-morpholinoethyl)oxalamide |
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